molecular formula C14H16N4O B5232621 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide

Cat. No. B5232621
M. Wt: 256.30 g/mol
InChI Key: RFDFXMMGFYFSPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" often involves complex organic synthesis techniques including catalysis and peptide coupling reactions, as demonstrated by Shiina et al. (2008), who synthesized various carboxamides from corresponding carboxylic acids and amines using 4-(dimethylamino)pyridine N-oxide (DMAPO) as a catalyst under mild conditions to avoid racemization in oligopeptides synthesis (Shiina et al., 2008). Similarly, Kumar et al. (2003) developed a convenient synthesis for a selective CRF1 antagonist as a potential PET ligand, showcasing the compound's utility in imaging studies (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals extensive intramolecular and intermolecular hydrogen bonding, as seen in studies of pyridine-2,6-dicarboxamide derivatives. Marlin et al. (2000) explored the hydrogen bonding network of pyridine-2,6-dicarboxamide, demonstrating the strength of these interactions both in solid state and in solution, which are crucial for understanding the compound's chemical behavior (Marlin et al., 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and its analogs involve diverse reactions such as iodolactonisation catalyzed by 4-(dimethylamino)pyridine derivatives, indicating the versatility and reactivity of these compounds. Meng et al. (2015) found that 4-(dimethylamino)pyridine effectively catalyzes the iodolactonisation of γ,δ-unsaturated carboxylic acids under neutral conditions (Meng et al., 2015).

Physical Properties Analysis

The physical properties, including solubility and thermal behavior, of compounds structurally related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide," can be significantly influenced by their molecular structure and the presence of specific functional groups. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides containing pyridyl moieties, highlighting the importance of structural features in determining the physical properties such as solubility and thermal stability of these compounds (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

Explorations into the chemical properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and similar compounds reveal a broad spectrum of reactivity and potential for forming diverse chemical bonds and structures. This is exemplified by the work of Prek et al. (2015), who described metal-free syntheses of 2,4,6-trisubstituted pyridines, providing insights into the chemical versatility and potential applications of these compounds (Prek et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and usage. For instance, N,N,N,N-Tetramethylethylenediamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18(2)13-11(6-5-9-16-13)10-17-14(19)12-7-3-4-8-15-12/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFXMMGFYFSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide

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